molecular formula C19H14FN3OS B2873646 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide CAS No. 897464-70-9

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide

Katalognummer B2873646
CAS-Nummer: 897464-70-9
Molekulargewicht: 351.4
InChI-Schlüssel: VDZGHGLKNXBRFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide” is a derivative of imidazo[2,1-b]thiazole . It has been studied for its antiproliferative activities against different cancer cell lines . The compound has shown superior potencies than Sorafenib, a reference standard drug, against different cancer cell lines .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in various studies . The compound is synthesized and then tested for its antitumor effect against a panel of 55 cell lines of nine different cancer types .


Molecular Structure Analysis

The molecular structure of the compound includes a imidazo[2,1-b]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity . The compound also possesses a terminal arylamide moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis . The compound is part of a series of imidazo[2,1-b]thiazole derivatives that have been synthesized for testing their antiproliferative activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure. The compound has a linear formula of C12H7FN2OS and a molecular weight of 246.265 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with the imidazo[2,1-b]thiazole moiety have been studied for their anticancer properties. Specifically, derivatives of this compound have shown potent activity against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A-549) . The substitution on the phenyl ring plays a crucial role in maintaining anticancer activity, and these compounds can serve as leads for further development of anticancer agents .

EGFR Inhibition

The imidazo[2,1-b]thiazole derivatives are important pharmacophores for targeting the Epidermal Growth Factor Receptor (EGFR), which is significant in the treatment of various cancers. These compounds have been evaluated for their ability to inhibit EGFR, showing higher binding scores and inhibitory constants than reference drugs like erlotinib . This suggests their potential use in designing new therapeutic agents for cancer treatment.

Antiproliferative Effects

A series of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives have been synthesized and tested for their antiproliferative activities against a panel of 55 cell lines of nine different cancer types. Some derivatives have shown superior potencies compared to standard drugs like Sorafenib, particularly against renal, breast, colon, ovarian, and prostate cancer cell lines .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Imidazo[2,1-b]thiazole derivatives have been subjected to in silico molecular docking to predict their binding affinities and modes of action. These studies help in identifying the active amino acids in the binding site and calculating the free binding energies, which are essential for drug design .

Kinase Inhibitory Assay

The kinase inhibitory assay is a method used to evaluate the effectiveness of compounds as kinase inhibitors. Significant hybrids of imidazo[2,1-b]thiazole derivatives have been tested against tyrosine kinase EGFR, corroborating their anticancer findings from in vitro studies and supporting their potential as therapeutic agents .

Apoptosis Induction

Some imidazo[2,1-b]thiazole-based compounds have been found to induce apoptosis in cancer cells. Flow cytometry analysis has shown that treatment with these compounds results in mitochondrial membrane depolarization, multicaspase activation, and ultimately cell death, which is a desirable outcome in cancer treatment .

Selectivity for Cancer Cells

The design of anticancer drugs that are selective for cancer cells is a major challenge. Imidazo[2,1-b]thiazole derivatives have been shown to exhibit higher cytotoxic activity on cancer cells than normal cells, indicating their potential as more selective anticancer drugs .

Drug Discovery and Development

The unique chemical structure of imidazo[2,1-b]thiazole derivatives makes them valuable scaffolds in drug discovery and development. Their diverse biological activities and potential for modification make them suitable candidates for the synthesis of new therapeutic agents with improved efficacy and selectivity .

Zukünftige Richtungen

The future directions for this compound could involve further studies on its antiproliferative activities against different cancer cell lines. There could also be potential for the development of more efficient and safer anticancer agents based on this compound . The compound could also be studied for its effects on other diseases, given the diverse biological activities of thiazole derivatives .

Eigenschaften

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZGHGLKNXBRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.